Cas no 941954-64-9 (N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide)

N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide is a synthetic organic compound featuring a quinoline core substituted with a phenylpiperazine moiety and an acetamide linker. Its molecular structure combines a quinoline scaffold, known for bioactivity, with a phenylpiperazine group, enhancing receptor-binding potential. The compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of CNS-targeting agents due to its structural resemblance to known pharmacophores. Its well-defined synthetic pathway allows for consistent purity and scalability. The inclusion of a methylphenyl acetamide group improves solubility and bioavailability, making it suitable for further pharmacological evaluation. This compound is primarily utilized in preclinical studies for exploring structure-activity relationships in drug discovery.
N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide structure
941954-64-9 structure
Product Name:N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide
CAS No:941954-64-9
MF:C28H28N4O2
MW:452.547526359558
CID:6278694
PubChem ID:16812621
Update Time:2025-05-22

N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide
    • 941954-64-9
    • AKOS024631887
    • N-(4-methylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
    • 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide
    • F2255-1142
    • N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
    • Inchi: 1S/C28H28N4O2/c1-21-10-13-23(14-11-21)29-27(33)20-34-25-9-5-6-22-12-15-26(30-28(22)25)32-18-16-31(17-19-32)24-7-3-2-4-8-24/h2-15H,16-20H2,1H3,(H,29,33)
    • InChI Key: NXJXCPNIZZABRA-UHFFFAOYSA-N
    • SMILES: O(CC(NC1C=CC(C)=CC=1)=O)C1=CC=CC2C=CC(=NC=21)N1CCN(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 452.22122615g/mol
  • Monoisotopic Mass: 452.22122615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 57.7Ų

N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide Pricemore >>

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Additional information on N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide

Comprehensive Overview of N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide (CAS No. 941954-64-9)

The compound N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide (CAS No. 941954-64-9) is a sophisticated organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, features a quinoline core substituted with a phenylpiperazine moiety and an acetamide group, making it a promising candidate for various therapeutic applications. Its unique structural attributes contribute to its potential interactions with biological targets, particularly in the central nervous system (CNS).

In recent years, the demand for novel CNS-active compounds has surged, driven by the growing prevalence of neurological disorders such as anxiety, depression, and schizophrenia. Researchers are increasingly exploring quinoline derivatives and piperazine-based compounds due to their ability to modulate neurotransmitter systems. The presence of the phenylpiperazine group in N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide suggests potential affinity for serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

From a synthetic chemistry perspective, the preparation of CAS No. 941954-64-9 involves multi-step organic reactions, including quinoline functionalization and amide coupling. The compound's molecular weight and lipophilicity are key factors influencing its pharmacokinetic properties, such as absorption and blood-brain barrier penetration. These characteristics are often discussed in forums and research papers, as they are critical for optimizing drug-like properties.

One of the most frequently searched questions related to this compound is: "What are the potential applications of N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide in drug discovery?" Preliminary studies suggest its relevance in targeting G-protein-coupled receptors (GPCRs), which are implicated in numerous diseases. Additionally, its structural similarity to known pharmacophores has sparked interest in its use as a scaffold for designing new small-molecule therapeutics.

The compound's spectroscopic data, including NMR and mass spectrometry profiles, are essential for characterization and quality control. Researchers often seek detailed analytical methods for identifying and quantifying this compound in complex matrices. Furthermore, its stability under various conditions is a topic of interest, as it impacts storage and formulation strategies.

In the context of green chemistry and sustainable synthesis, efforts are being made to develop eco-friendly routes for producing N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide. This aligns with the broader trend of minimizing hazardous byproducts and reducing the environmental footprint of pharmaceutical manufacturing. Such advancements are often highlighted in industry conferences and peer-reviewed journals.

Another area of exploration is the compound's potential role in combination therapies. Given the complexity of diseases like cancer and neurodegenerative disorders, multi-target approaches are gaining traction. The quinoline-piperazine hybrid structure of this compound may offer synergistic effects when paired with other bioactive molecules, a hypothesis that is currently under investigation.

To summarize, N-(4-methylphenyl)-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide (CAS No. 941954-64-9) represents a compelling subject of study due to its diverse pharmacological potential and structural versatility. As research progresses, this compound may pave the way for innovative treatments addressing unmet medical needs, particularly in the realm of CNS disorders and beyond.

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